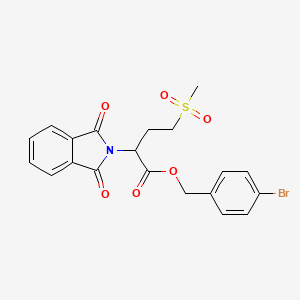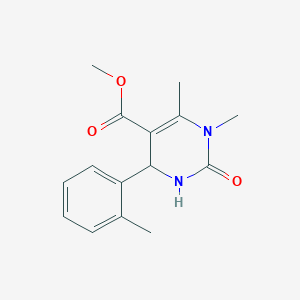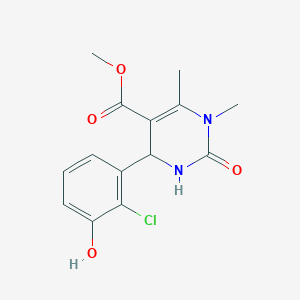![molecular formula C12H14N4O2 B4059588 4-[(2,4-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B4059588.png)
4-[(2,4-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine
説明
4-[(2,4-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine, also known as DPA-TA, is a chemical compound that has shown promising results in scientific research applications. It belongs to the class of triazole compounds and has been studied for its potential use in various fields, including medicine, agriculture, and materials science.
科学的研究の応用
Synthesis and Structural Analysis
Research on compounds structurally related to "4-[(2,4-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine" often focuses on their synthesis and crystal structure. For instance, studies on butyrate and 1,3-dioxane derivatives demonstrate the significance of structural analysis for understanding compound properties and reactivity. These analyses play a crucial role in the development of new materials with potential applications in fields such as materials science and pharmaceuticals (Jebas et al., 2013).
Antimicrobial and Antioxidant Activities
Compounds with a triazole core, akin to the one mentioned, have been investigated for their biological activities. A study on new 1,2,4-triazole derivatives revealed antimicrobial properties, suggesting their potential as lead compounds for developing new antimicrobial agents (Bektaş et al., 2010). Another research effort focused on 1,2,4-triazole and 1,3,4-thiadiazole derivatives, unveiling significant antioxidant and urease inhibitory activities. These findings indicate the possible application of such compounds in treating diseases caused by oxidative stress and urease-producing pathogens (Khan et al., 2010).
Environmental Impact and Degradation
The environmental fate of structurally similar compounds, like 2,4-D derivatives, has been explored to understand their breakdown and movement in soil and their impact on ecosystems. Research demonstrates the degradation behavior of these compounds under field conditions, providing valuable insights for environmental risk assessments and the development of more eco-friendly agrochemicals (Wilson & Cheng, 1976).
Ligand Efficiency in Catalytic Reactions
Studies on chiral auxiliaries and ligands related to the triazole class show their efficiency in catalyzing enantioselective reactions. This research has implications for synthetic chemistry, offering pathways to synthesize optically active compounds, which are valuable in drug development and other areas of chemical synthesis (Sudo & Saigo, 1997).
特性
IUPAC Name |
1-(3-amino-1,2,4-triazol-4-yl)-2-(2,4-dimethylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-3-4-10(9(2)5-8)18-6-11(17)16-7-14-15-12(16)13/h3-5,7H,6H2,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFPOVHTBCLXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2C=NN=C2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-chlorobenzyl)thio]-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4059519.png)
![2-(benzylthio)-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4059526.png)

![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4059552.png)
![2-(2,4-dimethoxyphenyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4059559.png)

![2-(1-adamantyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4059574.png)

![3-(3-chloro-4-methoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4059584.png)

![3-({[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}amino)-N-(2-methoxyphenyl)propanamide](/img/structure/B4059605.png)

![1-(2-chlorobenzyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4059614.png)